molecular formula C13H15N5O B2582583 6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine CAS No. 1280804-28-5

6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine

Cat. No.: B2582583
CAS No.: 1280804-28-5
M. Wt: 257.297
InChI Key: BKHMPOXZHKESAA-UHFFFAOYSA-N
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Description

6-[(3-Methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is a complex organic compound that belongs to the class of diazolopyrazoles. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a diazolopyrazole core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine typically involves multiple steps:

    Formation of the Diazolopyrazole Core: The initial step often involves the cyclization of appropriate precursors to form the diazolopyrazole core. This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction. This step may involve the use of 3-methoxybenzyl chloride or a similar reagent, reacting with the diazolopyrazole intermediate in the presence of a base such as sodium hydride or potassium carbonate.

    Methylation: The methyl group can be introduced through alkylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the diazolopyrazole core, potentially leading to the formation of hydrazine derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Bases like sodium hydride or potassium carbonate are frequently employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield 3-hydroxybenzyl derivatives, while reduction of the diazolopyrazole core could produce hydrazine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, 6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    6-[(3-Hydroxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    6-[(3-Methylphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine can influence its chemical reactivity and biological activity, making it distinct from its analogs. This functional group can affect the compound’s solubility, stability, and interaction with biological targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

6-[(3-methoxyphenyl)methyl]-4-methyl-2H-pyrazolo[3,4-c]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-8-11-12(14)15-16-13(11)18(17-8)7-9-4-3-5-10(6-9)19-2/h3-6H,7H2,1-2H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUIXYSSORHFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NNC(=C12)N)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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